molecular formula C9H10F3NO B3288154 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene CAS No. 850895-65-7

1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B3288154
CAS No.: 850895-65-7
M. Wt: 205.18 g/mol
InChI Key: RCWBAAWPVVQBLO-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an aminoethoxy group and a trifluoromethyl group attached to a benzene ring

Scientific Research Applications

1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)phenol with ethylene oxide to form 2-(2-hydroxyethoxy)-1-(trifluoromethyl)benzene. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position, leading to different chemical and biological properties.

    1-(2-Aminoethoxy)-2-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.

    1-(2-Aminoethoxy)-2-(trifluoromethyl)phenol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4H,5-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWBAAWPVVQBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add 5.0 g (30.9 mmol) of 2-trifluoromethylphenol to a 0° C. suspension of 2.72 g (67.9 mmol, 2.2 eq, 60% by wt. in mineral oil) of sodium hydride in 100 mL of dry tetrahydrofuran. Once the 2-trifluoromethylphenol is dissolved add 7.88 g (67.9 mmol, 2.2 eq) of 2-chloroethylamine hydrochloride and stir at room temperature for 18 hr. Concentrate the reaction mixture and partition between 200 mL of methylene chloride and 50 mL water. Dry the organic layer over Na2SO4 and concentrate in vacuo to obtain the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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